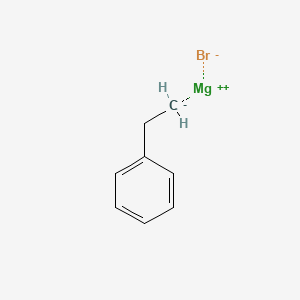

magnesium;ethylbenzene;bromide

Description

Propriétés

IUPAC Name |

magnesium;ethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZDXXLCWXHNOB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446444 | |

| Record name | Magnesium bromide 2-phenylethan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-89-2 | |

| Record name | Magnesium bromide 2-phenylethan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Phenethylmagnesium Bromide in Organic Transformations

Nucleophilic Addition Reactions with Diverse Electrophiles

As a strong nucleophile, phenethylmagnesium bromide readily participates in addition reactions with a variety of electrophilic substrates. These reactions are fundamental in organic synthesis for the construction of new carbon-carbon bonds.

The reaction of Grignard reagents with carbonyl compounds is a classic and versatile method for alcohol synthesis. libretexts.org Phenethylmagnesium bromide reacts with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. libretexts.orgsmolecule.com The mechanism involves the nucleophilic attack of the phenethyl carbanion on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the final alcohol product.

With esters, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent. The initial nucleophilic addition results in the formation of a ketone intermediate, which is generally more reactive than the starting ester. This intermediate then rapidly reacts with a second molecule of phenethylmagnesium bromide to yield a tertiary alcohol after hydrolysis, where two of the substituents on the alcohol carbon are phenethyl groups. libretexts.org

Table 1: Reaction of Phenethylmagnesium Bromide with Carbonyl Compounds

| Carbonyl Substrate | Intermediate | Final Product (after hydrolysis) | Product Class |

| Aldehyde (RCHO) | Magnesium Alkoxide | 1-R-3-phenylpropan-1-ol | Secondary Alcohol |

| Ketone (R'COR'') | Magnesium Alkoxide | 1-R'-1-R''-3-phenylpropan-1-ol | Tertiary Alcohol |

| Ester (RCOOR') | Ketone | 1,1-diphenethyl-1-alkanol | Tertiary Alcohol |

Phenethylmagnesium bromide reacts with carbon dioxide (CO₂) in a carboxylation reaction to form 3-phenylpropanoic acid upon acidic workup. wikipedia.org This reaction represents a significant method for C-C bond formation and the synthesis of carboxylic acids. skku.edu The mechanism involves the nucleophilic attack of the phenethyl group on the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with an acid releases the free carboxylic acid. wikipedia.orgskku.edu This process is a cornerstone of Grignard chemistry, providing a reliable route to carboxylic acids from organohalides. goettingen-research-online.denih.govorganic-chemistry.org

Phenethylmagnesium bromide can act as a nucleophile in the ring-opening of strained cyclic ethers like epoxides. researchgate.net The reaction typically proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. organicchemistrytutor.comdoubtnut.com The regioselectivity of the attack is influenced by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. youtube.com

A notable study investigated the reaction of phenethylmagnesium bromide with 3,3,3-trifluoropropene (B1201522) oxide (TFPO). In the absence of a catalyst, the reaction yielded the desired alkylated product (4-phenyl-1,1,1-trifluoro-2-butanol) in 39% yield, along with a halohydrin byproduct in 31% yield. The yield of the desired ring-opened product was significantly improved to 80% with the addition of a catalytic amount of copper(I) iodide, which suppressed the formation of the halohydrin byproduct to 13%. oup.com

Table 2: Ring-Opening of 3,3,3-Trifluoropropene Oxide with Phenethylmagnesium Bromide oup.com

| Catalyst | Alkylated Product Yield | Halohydrin Byproduct Yield |

| None | 39% | 31% |

| Copper(I) Iodide (3 mol%) | 80% | 13% |

Grignard reagents, including phenethylmagnesium bromide, react with nitriles to form ketones after an aqueous workup. masterorganicchemistry.com The reaction involves the nucleophilic addition of the phenethyl carbanion to the electrophilic carbon of the nitrile group. This forms an intermediate imine-magnesium salt. olemiss.edudoubtnut.com Subsequent hydrolysis of this intermediate converts the imine into a ketone. masterorganicchemistry.com This method provides a valuable route for the synthesis of ketones where a new carbon-carbon bond is formed adjacent to the carbonyl group. researchgate.net The reaction rate can be influenced by steric hindrance on the substrates, but can be enhanced by the use of catalysts like copper(I) bromide. olemiss.edu

The reaction of phenethylmagnesium bromide with elemental sulfur (S₈) provides a direct route to thiols. The nucleophilic phenethyl group attacks the sulfur ring, leading to the formation of a magnesium thiolate salt (Ph(CH₂)₂SMgBr). youtube.com Subsequent acidification of this intermediate with a proton source yields the corresponding thiol, 2-phenylethanethiol. doubtnut.comorgsyn.orgdoubtnut.com This reaction is a general method for preparing thiols from Grignard reagents. youtube.comscispace.com

Reactivity with Nitriles and other Carbon-Nitrogen Double Bonds

Cross-Coupling and Substitution Reactions in Advanced Synthesis

Beyond its role in simple addition reactions, phenethylmagnesium bromide is a valuable reagent in more complex transformations, such as cross-coupling and substitution reactions, often facilitated by transition metal catalysts.

Phenethylmagnesium bromide has been utilized in cross-coupling reactions with various organic halides and related substrates. For instance, it can be coupled with aryl fluorides in the presence of transition metal catalysts. smolecule.com It has also been shown to undergo regioselective cross-coupling with 2,6-dichloroquinolines, leading to the formation of 2-alkylated-6-chloroquinolines in high yields. semanticscholar.org These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds between different organic fragments. semanticscholar.orgevitachem.com In another example, phenethylmagnesium bromide was used in a magnesium-promoted substitution reaction with 2-(2,4-dichlorophenoxy)tetrahydropyran in benzene (B151609), affording the cross-coupled ether product. oup.com

Furthermore, phenethylmagnesium bromide has been employed in enantioselective synthesis. In one instance, it was reacted with a secondary boronic ester to determine the absolute configuration of the ester product. nih.gov It has also been used in substitution reactions with primary amino acid derivatives. core.ac.uk These applications highlight the utility of phenethylmagnesium bromide in advanced organic synthesis for creating stereochemically defined and complex target molecules.

Table 3: Examples of Cross-Coupling and Substitution Reactions

| Substrate | Catalyst/Promoter | Product Type | Ref. |

| Aryl Fluorides | Early Transition Metal | Biaryl Compound | smolecule.com |

| 2,6-Dichloroquinolines | Not specified | 2-Alkyl-6-chloroquinoline | semanticscholar.org |

| 2-(2,4-Dichlorophenoxy)tetrahydropyran | Magnesium | Unsymmetrical Ether | oup.com |

| Secondary Boronic Ester | None | Tertiary Boronic Ester | nih.gov |

| Primary Amino Acid Derivative | Not specified | Substituted Amino Acid | core.ac.uk |

Applications of Phenethylmagnesium Bromide in the Synthesis of Complex Organic Molecules

Utility in the Total Synthesis of Natural Products and Bioactive Compounds

The phenethyl group is a structural motif present in numerous natural products and biologically active molecules. While the closely related phenethylmagnesium chloride has been documented in the total synthesis of complex alkaloids such as (–)-phenserine and stephacidin B, phenethylmagnesium bromide serves a critical role in creating key intermediates required for complex syntheses. sigmaaldrich.comsmolecule.com

A significant application involves the copper-catalyzed conjugate addition of phenethylmagnesium bromide to cyclic enones. For instance, its reaction with 2-methyl-2-cyclopenten-1-one, in the presence of a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), is used to generate a specific silyl (B83357) enol ether intermediate. escholarship.org This type of intermediate is a versatile precursor for the elaboration into more complex molecular structures found in various natural products.

Furthermore, research into the synthesis of spiro-heterocycles has shown that the addition of phenethylmagnesium bromide to ynamide substrates can yield carbometalated intermediates, which, although sometimes producing low yields of the final spiro-product, demonstrates its utility in exploring pathways to novel heterocyclic systems.

Strategic Incorporation as a Key Intermediate in Pharmaceutical Research and Development

Phenethylmagnesium bromide is a key building block in the pharmaceutical industry, where its versatile reactivity allows for the synthesis of a diverse range of drug molecules and their intermediates. lookchem.com Its application is crucial in developing new medications and therapeutic agents.

One of the notable applications is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. Phenethylmagnesium bromide is used in synthetic routes that produce advanced intermediates necessary for the assembly of these complex pharmaceutical agents.

Additionally, the reagent is employed in the synthesis of carboxylic acid isosteres, which are important functional groups in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. Research has shown that phenethylmagnesium bromide reacts with diethylchlorophosphite to yield phosphinic acid derivatives. nih.gov These compounds serve as non-classical bioisosteres, mimicking the structure and function of carboxylic acids while offering different metabolic profiles.

| Pharmaceutical Application | Intermediate Synthesized | Significance |

| ACE Inhibitor Synthesis | Advanced drug precursors | Development of treatments for hypertension. |

| Medicinal Chemistry | Phosphinic acid derivatives | Creation of carboxylic acid isosteres for drug design. nih.gov |

Contributions to the Synthesis of Advanced Materials and Fine Chemicals

The utility of phenethylmagnesium bromide extends to the synthesis of high-purity fine chemicals, which are used in various specialized applications, including fragrances and dyes. lookchem.com Its capacity to introduce the phenethyl moiety is valuable for constructing molecules with specific olfactory or chromophoric properties.

In the realm of materials science, Grignard reagents like phenethylmagnesium bromide are recognized for their potential in developing new polymers and composite materials. smolecule.com The reaction of phenethylmagnesium bromide in the presence of catalysts like titanium isopropoxide can lead to the formation of ethylbenzene (B125841) and styrene (B11656), which are fundamental monomers for polymerization processes. While direct, large-scale polymerization applications using phenethylmagnesium bromide as an initiator are specialized, its role in synthesizing functionalized monomers is a key contribution. For example, related Grignard reagents have been used to synthesize monomers like 1-(9-phenanthryl)-1-phenylethene (PPE), highlighting a pathway where phenethylmagnesium bromide could be used to create polymers with specific electronic or photophysical properties. sigmaaldrich.com

Stereoselective and Enantioselective Synthesis Applications

The control of stereochemistry is paramount in modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals and bioactive compounds. Phenethylmagnesium bromide is utilized in several stereoselective transformations where the precise three-dimensional arrangement of atoms is critical.

In the field of asymmetric synthesis, novel methods for creating chiral building blocks are of high interest. One such method is the enantioselective, catalytic 1,2-boronate rearrangement, which produces α-chloro pinacol (B44631) boronic esters from simple boronic esters and dichloromethane. While phenethylmagnesium bromide is not a direct participant in the catalytic cycle of this rearrangement, it plays an indispensable ancillary role in the analysis and confirmation of the reaction's stereochemical outcome.

In a key study, the absolute configuration of the chiral α-chloro boronic ester products was definitively determined by reacting them with phenethylmagnesium bromide. This reaction proceeds via a second, stereospecific rearrangement to afford a new, enantioenriched secondary boronic ester. The resulting product was suitable for X-ray crystallographic analysis, which provided unambiguous proof of the stereocenter's configuration, thereby validating the enantioselectivity of the primary catalytic reaction.

The nucleophilic addition of Grignard reagents to carbonyls and other electrophiles is a fundamental carbon-carbon bond-forming reaction. When the substrate is chiral, the addition can proceed with diastereoselectivity, a process often governed by steric and electronic models like the Felkin-Anh and Cram chelation models. bham.ac.uk Phenethylmagnesium bromide is effectively used in such substrate-controlled reactions.

One significant application is in the regio- and stereoselective ring-opening of allylic epoxides. The reaction of phenethylmagnesium bromide with (E)-4-chloropent-2-ene in the presence of a copper catalyst results in a mixture of products that, after ozonolysis and reduction, yield (R)-2-methyl-4-phenyl-butanol with a high enantiomeric excess (88% ee). researchgate.net This demonstrates the reagent's utility in dynamic kinetic asymmetric transformations (DYKAT), where a racemic starting material is converted into a nearly enantiopure product.

Furthermore, the addition of phenethylmagnesium bromide to chiral aldehydes, such as those protected as 2,2-dimethyl-1,3-dioxolanes, can exhibit considerable diastereoselectivity in the formation of the resulting secondary alcohol, showcasing its utility in creating specific stereoisomers. google.com

| Reaction Type | Substrate | Key Outcome | Significance |

| Dynamic Kinetic Asymmetric Transformation | Allylic Epoxide ((E)-4-chloropent-2-ene) | Formation of a chiral alcohol, (R)-2-methyl-4-phenyl-butanol, in high enantiomeric excess (88% ee). researchgate.net | Efficient synthesis of enantiomerically enriched building blocks from racemic precursors. |

| Diastereoselective Nucleophilic Addition | Chiral 1,3-Dioxolane Ketone | Highly diastereoselective reduction of the carbonyl group after addition. google.com | Control over the formation of multiple stereocenters in a single transformation. |

Advanced Analytical and Computational Approaches in Phenethylmagnesium Bromide Research

Spectroscopic Techniques for Mechanistic Elucidation and Intermediate Characterization

Spectroscopic methods are indispensable for probing the dynamic and reactive species involved in reactions with phenethylmagnesium bromide. These tools allow for the direct observation and characterization of conformations, exchange processes, and short-lived intermediates that are critical to its reactivity.

In solution, phenethylmagnesium bromide exists in a complex dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.orgnih.gov The position of this equilibrium is highly dependent on factors such as the solvent, concentration, and temperature. acs.org

Multinuclear and variable-temperature (VT) NMR spectroscopy are powerful, non-invasive techniques used to study these solution-state dynamics. nih.gov By monitoring NMR-active nuclei like ¹H, ¹³C, and even ²⁵Mg, researchers can identify and quantify the different species present in solution.

¹H and ¹³C NMR: These standard NMR techniques can distinguish between the phenethyl groups in the C₈H₉MgBr and (C₈H₉)₂Mg environments, although rapid exchange between the species at room temperature can lead to time-averaged signals.

Variable-Temperature (VT) NMR: By lowering the temperature, the rate of exchange between the species in the Schlenk equilibrium can be slowed down. This allows for the resolution of distinct signals for each species, enabling the determination of their individual concentrations and the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.

Multinuclear NMR: The study of other NMR-active nuclei can provide further structural details. man.ac.uk For instance, ²⁵Mg NMR, although challenging due to its low natural abundance and quadrupolar nature, can offer direct insight into the coordination environment of the magnesium center.

| NMR Technique | Information Obtained | Key Findings for Grignard Systems |

|---|---|---|

| Variable-Temperature (VT) NMR | Thermodynamic parameters (ΔH°, ΔS°) of the Schlenk equilibrium. | Allows for the resolution of individual species (RMgX, R₂Mg, MgX₂) at low temperatures. caltech.edu |

| Multinuclear NMR (¹H, ¹³C, ²⁵Mg) | Identification and quantification of different magnesium species in solution. | Provides direct evidence for the existence of multiple species and their structural characteristics. nih.gov |

| 2D NMR (e.g., EXSY) | Kinetics of the exchange processes between different species. | Measures the rates of ligand exchange in the Schlenk equilibrium. chem-station.com |

While many Grignard reactions are depicted as proceeding through polar, two-electron pathways, a single-electron transfer (SET) mechanism is also possible, leading to the formation of radical intermediates. acs.org Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is the primary technique for detecting and characterizing these paramagnetic species. libretexts.orgnih.gov The high sensitivity of ESR allows for the detection of very low concentrations of radicals. libretexts.org

In the context of phenethylmagnesium bromide reactions, ESR can provide definitive evidence for a SET mechanism. The process involves the transfer of an electron from the Grignard reagent to a substrate, such as a ketone, generating a radical anion of the substrate and a phenethyl radical. acs.org

Studies have successfully used ESR to identify radical intermediates in various Grignard reactions. For instance, the reaction of Grignard reagents with 2-methylbenzophenone (B1664564) was shown to produce a stable radical intermediate whose dimeric structure was confirmed by ESR. oup.comoup.com In a reaction involving a 3H-indole derivative and phenethylmagnesium bromide, ESR spectroscopy provided evidence for a radical intermediate, suggesting a SET pathway. The detection of such intermediates is crucial for a complete mechanistic understanding, as their formation can influence product distributions and reaction pathways. Spin-trapping techniques are often employed, where a transient, highly reactive radical is scavenged by a "spin trap" molecule to form a more stable, persistent radical (a spin adduct) that can be more easily studied by ESR. nih.govnih.gov

Multinuclear and Variable-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Exchange Phenomena

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a powerful and widely used technique to trace the fate of atoms throughout a chemical reaction, thereby elucidating reaction mechanisms. chem-station.comnumberanalytics.com By replacing an atom with one of its heavier, stable isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), its path can be tracked using techniques like mass spectrometry or NMR spectroscopy. kit.edutaylorandfrancis.com

In the study of phenethylmagnesium bromide reactions, deuterium labeling has been particularly insightful. A key question in many Grignard-mediated reduction reactions is the origin of the hydrogen atom that is transferred. Isotopic labeling can unambiguously answer this question.

A notable study investigated the titanium-promoted hydrodebromination of 1,1-dibromocyclopropanes using phenethylmagnesium bromide. researchgate.net To determine the source of the hydrogen atom added to the cyclopropane (B1198618) ring, the reaction was conducted in deuterated tetrahydrofuran (B95107) (d₈-THF). The key findings were:

Labeling studies indicated that the hydrogen introduced into the cyclopropane product was not derived from the α- or β-positions of the phenethyl group of the Grignard reagent. researchgate.net

When the reduction was carried out with phenethylmagnesium bromide in d₈-tetrahydrofuran, the resulting monobromocyclopropane products were found to contain deuterium. researchgate.net

| Reactants | Solvent | Key Observation | Mechanistic Implication |

|---|---|---|---|

| 1,1-dibromocyclopropane + Phenethylmagnesium bromide / Ti(OPr-i)₄ | d₈-Tetrahydrofuran | Deuterium was incorporated into the monobromocyclopropane product. | The solvent (THF) is the source of the hydrogen atom in the reduction, not the Grignard reagent's alkyl group. |

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful lens through which to view the microscopic details of chemical reactions. By modeling the electronic structure and energy of molecules, these methods can map out entire reaction pathways, characterize fleeting transition states, and predict reactivity with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic reactions due to its favorable balance of accuracy and computational cost. researchgate.net For phenethylmagnesium bromide, DFT can be used to investigate several key aspects:

The Schlenk Equilibrium: DFT calculations can determine the relative energies of the monomeric (C₈H₉MgBr) and dimeric or ligand-exchanged species ((C₈H₉)₂Mg, MgBr₂) in different solvents, providing insight into the composition of the Grignard solution. nih.gov Studies on thiophene (B33073) Grignards have revealed complex pathways involving various bridged dimeric intermediates. nih.gov

Reaction Mechanisms: DFT is used to model the potential energy surface of a reaction. This allows for the calculation of activation energies for different possible pathways (e.g., polar vs. SET) and the identification of the lowest energy path. dtu.dknih.gov

Transition State Analysis: The geometry and energy of transition states can be precisely calculated. For Grignard additions to carbonyls, DFT studies have characterized four-membered cyclic transition states, confirming a concerted polar mechanism in many cases. dtu.dknih.gov

Solvent Effects: Explicit solvent molecules or implicit continuum solvation models can be included in DFT calculations to accurately model their crucial role in stabilizing intermediates and transition states. acs.orgdtu.dk

For example, DFT studies on iron-catalyzed cross-coupling reactions involving Grignard reagents have successfully rationalized the full catalytic cycle, including transmetalation and reductive elimination steps, and explained the origin of enantioselectivity. acs.org

While DFT is a powerful tool, for situations involving complex electronic structures, such as near-degenerate orbitals or significant multireference character (common in bond-breaking and transition metal chemistry), higher-level quantum chemical methods are often required for quantitatively accurate results.

Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or other post-Hartree-Fock methods provide a more rigorous treatment of electron correlation. whiterose.ac.uk These computationally intensive methods are essential for:

Accurate Electronic Structure: Precisely describing the electronic state of open-shell species like radical intermediates or transition states.

Reactivity Prediction: Obtaining highly accurate activation barriers and reaction energies, which can be critical for distinguishing between competing reaction pathways with similar energy barriers.

In a computational study of an enantioselective rearrangement, a high-level method (DLPNO-CCSD(T)) was used in conjunction with DFT (M06-2X) to investigate the transition states of a reaction involving the addition of phenethylmagnesium bromide to a boronic ester. nih.gov This combined approach leverages the efficiency of DFT for geometry optimization and the high accuracy of coupled-cluster methods for final energy calculations, providing a robust and reliable model of the reaction's stereochemical outcome. nih.gov

Density Functional Theory (DFT) for Reaction Pathway Modeling and Transition State Analysis

Kinetic Analysis of Reaction Systems Involving Phenethylmagnesium Bromide

The kinetic analysis of reaction systems involving phenethylmagnesium bromide provides crucial insights into reaction mechanisms, rates, and the factors that influence them. Such studies are fundamental to optimizing reaction conditions and understanding the underlying principles governing the reactivity of this Grignard reagent. Research in this area has explored aspects ranging from intramolecular rearrangements to catalyzed cross-coupling reactions.

A notable area of kinetic investigation has been the intramolecular rearrangement of the phenethyl group itself. Studies on isotopically labeled phenethylmagnesium bromide have provided quantitative data on the dynamics of this process. For instance, the rearrangement of 2-phenylethyl-2,2-dideuteriomagnesium bromide has been monitored by nuclear magnetic resonance (NMR) spectroscopy to determine the rate of hydrogen-deuterium exchange between the alpha and beta positions of the ethyl chain. This exchange is indicative of a reversible rearrangement process.

Detailed kinetic findings from such an experiment reveal a significant energy barrier to this rearrangement. The half-life for reaching equilibrium between the isotopic isomers was found to be approximately 30 hours at 27°C and decreased to 40 minutes at 55.5°C. This temperature dependence allowed for the calculation of the activation energy for the rearrangement, which was determined to be about 23 kcal/mol.

Table 1: Kinetic Data for the Isomerization of 2-Phenylethyl-2,2-dideuteriomagnesium bromide

| Temperature (°C) | Half-life for Equilibrium | Activation Energy (Ea) (kcal/mol) |

| 27 | 30 hours | ~23 |

| 55.5 | 40 minutes | ~23 |

In addition to intramolecular processes, the kinetics of intermolecular reactions involving phenethylmagnesium bromide have been a subject of study, particularly in the context of catalyzed reactions. For example, the iron-catalyzed hydromagnesiation of styrene (B11656) derivatives using phenethylmagnesium bromide has been investigated through detailed kinetic analysis. acs.orgnih.gov These studies employ techniques such as in situ spectroscopy to monitor the concentrations of reactants, intermediates, and products over time, allowing for the determination of reaction orders, rate constants, and the identification of rate-determining steps. acs.orgnih.gov The supporting information of such research often contains extensive kinetic data, providing a comprehensive picture of the reaction dynamics. acs.org

Furthermore, qualitative assessments of reactivity and reaction rates have been noted in various synthetic applications. For instance, in the titanium-catalyzed reduction of 1,1-dibromocyclopropanes, phenethylmagnesium bromide has been used as the Grignard reagent. researchgate.net While detailed kinetic parameters were not the primary focus of these studies, they provide a basis for comparative reactivity. It has been observed that such reactions can be slow in the absence of a catalyst, highlighting the significant rate acceleration provided by the transition metal. researchgate.net

The reaction of phenethylmagnesium bromide with different electrophiles is also governed by kinetic factors. As with other Grignard reagents, the rate of reaction is influenced by the steric and electronic properties of the electrophilic partner. For example, reactions with less sterically hindered carbonyl compounds are generally faster than those with more hindered ones.

Q & A

Q. What are the critical safety protocols for handling Phenethylmagnesium bromide in laboratory settings?

Phenethylmagnesium bromide, like other Grignard reagents, is moisture-sensitive and reacts violently with water. Safety measures include:

- Use of anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres (N₂ or Ar) to prevent decomposition .

- Personal protective equipment (PPE): flame-resistant lab coats, gloves, and face shields to mitigate fire risks from exothermic reactions .

- Storage in tightly sealed containers under inert gas, away from oxidizers or acids to avoid hazardous reactions .

Q. How can researchers optimize solvent selection for synthesizing Phenethylmagnesium bromide?

The choice of solvent impacts reaction efficiency:

- Ether-based solvents (e.g., diethyl ether, THF) are ideal due to their ability to stabilize Grignard intermediates via coordination with Mg²⁺ .

- Avoid protic solvents (e.g., water, alcohols) to prevent premature quenching. For large-scale reactions, THF is preferred for its higher boiling point (66°C vs. 35°C for diethyl ether) .

Q. What methodologies are recommended for verifying the purity and concentration of Phenethylmagnesium bromide solutions?

- Titration : Use iodine or deuterated water (D₂O) to quantify active Mg via gas evolution .

- NMR spectroscopy : Monitor characteristic shifts (e.g., δ ~0.5–1.5 ppm for Mg-bound ethyl groups) to confirm structural integrity .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in reactions involving Phenethylmagnesium bromide?

Diastereoselectivity (e.g., 5:1 ratios observed in diarylheptanoid synthesis) is influenced by:

- Chelation effects : Polar substrates (e.g., lactols) may coordinate with Mg, directing nucleophilic attack to specific stereochemical positions .

- Steric hindrance : Bulky substituents on the substrate can bias addition pathways. Pre-complexation with additives (e.g., HMPA) may enhance selectivity .

Q. What mechanisms explain side reactions (e.g., protonolysis or Wurtz coupling) during Phenethylmagnesium bromide-mediated syntheses?

- Protonolysis : Occurs when residual moisture or acidic protons in substrates quench the Grignard reagent. Pre-drying solvents and substrates at 120°C under vacuum minimizes this .

- Wurtz coupling : Driven by excess Mg or elevated temperatures. Mitigate by controlling stoichiometry (1:1 Mg:alkyl halide) and reaction temperatures (<40°C) .

Q. How do reaction conditions (temperature, stoichiometry) influence the efficiency of Phenethylmagnesium bromide in cross-coupling reactions?

- Low temperatures (–20°C to 0°C) favor controlled addition to electrophilic substrates (e.g., ketones), reducing side reactions .

- Substrate-to-Grignard ratios : A 10–20% excess of Phenethylmagnesium bromide ensures complete conversion of electrophilic partners, validated by TLC or GC-MS .

Q. What analytical techniques are most effective for characterizing intermediates in Phenethylmagnesium bromide-mediated syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.